An In-depth Technical Guide to 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic Acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic Acid: Synthesis, Characterization, and Potential Applications
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid, a substituted α-keto acid of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature on this specific isomer, this guide synthesizes information from established chemical principles and data on structurally related compounds to present a robust framework for its synthesis, characterization, and potential areas of investigation.
Chemical Structure and Properties
3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid belongs to the class of phenylpropanoic acids, characterized by a phenyl group attached to a propanoic acid moiety. The core structure consists of a propanoic acid backbone with a ketone at the α-position (C2) and a 2,6-dimethoxyphenyl substituent at the β-position (C3).
The chemical structure is as follows:
Caption: Proposed synthetic workflow for 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for Claisen-Schmidt condensations. [1]Optimization of reaction conditions (temperature, time, and catalyst concentration) may be necessary to achieve maximum yield and purity.
Materials:
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2,6-Dimethoxybenzaldehyde
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Ethyl pyruvate
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Ethanol (anhydrous)
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Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)
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Hydrochloric acid (HCl), concentrated
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Diethyl ether
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Magnesium sulfate (anhydrous)
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Deionized water
Step 1: Synthesis of Ethyl 2-oxo-3-(2,6-dimethoxyphenyl)propenoate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethoxybenzaldehyde (1 equivalent) in anhydrous ethanol.
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Base Addition: To the stirred solution, add a solution of sodium hydroxide or sodium ethoxide (1.1 equivalents) in ethanol dropwise at room temperature.
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Addition of Pyruvate: After the base is fully added, add ethyl pyruvate (1 equivalent) dropwise to the reaction mixture.
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Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. The product will precipitate out of the solution.
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Isolation: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid
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Saponification: Suspend the purified ethyl 2-oxo-3-(2,6-dimethoxyphenyl)propenoate in an aqueous solution of sodium hydroxide (2-3 equivalents).
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Heating: Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).
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Acidification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2. The desired carboxylic acid will precipitate.
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Extraction: Extract the aqueous layer with diethyl ether.
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid.
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Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid is not available, the expected spectral features can be predicted based on the analysis of its functional groups and comparison with structurally similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | δ 7.2-7.5 (t, 1H, Ar-H), δ 6.5-6.7 (d, 2H, Ar-H), δ 3.8-4.0 (s, 6H, 2x OCH₃), δ 4.1-4.3 (s, 2H, CH₂) | Aromatic protons will show characteristic splitting patterns. The two methoxy groups will appear as a singlet, and the methylene protons adjacent to the aromatic ring will also be a singlet. |
| ¹³C NMR | δ 190-200 (C=O, ketone), δ 160-170 (C=O, acid), δ 155-160 (Ar-C-O), δ 130-135 (Ar-C), δ 100-110 (Ar-C-H), δ 55-60 (OCH₃), δ 35-45 (CH₂) | The two carbonyl carbons will be in the downfield region. The aromatic carbons will have distinct shifts depending on their substitution. The methoxy and methylene carbons will be in the upfield region. |
| IR (cm⁻¹) | 3200-2500 (broad, O-H stretch of carboxylic acid), 1720-1740 (C=O stretch of ketone), 1680-1710 (C=O stretch of carboxylic acid), 1600, 1470 (C=C aromatic stretch), 1250 (C-O stretch of ether) | The broad O-H stretch is characteristic of a carboxylic acid. The two carbonyl groups will show distinct stretching frequencies. Aromatic and ether stretches will also be present. |
| Mass Spec (m/z) | 224 (M⁺), 179 (M⁺ - COOH), 151 (M⁺ - COOH - CO) | The molecular ion peak is expected at m/z 224. Fragmentation patterns will likely involve the loss of the carboxyl group and subsequent loss of carbon monoxide. |
Potential Biological Activities and Applications
While the biological profile of 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid has not been explicitly studied, the broader class of substituted phenylpropanoic acids and α-keto acids are known to possess a range of biological activities. This suggests that the title compound could be a valuable scaffold for drug discovery and development.
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Anti-inflammatory and Analgesic Properties: Many 2-arylpropionic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that derivatives of 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid could exhibit similar inhibitory activities. [2]
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Anticancer Activity: Substituted phenyl derivatives have been investigated for their potential as anticancer agents. [3]The structural motifs present in 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid could allow for interactions with various biological targets implicated in cancer progression.
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Antioxidant Properties: The presence of methoxy groups on the phenyl ring may confer antioxidant properties. Phenolic compounds and their derivatives are known to scavenge free radicals. [4]
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Enzyme Inhibition: The α-keto acid functionality is a key feature in many enzyme inhibitors. This reactive group can interact with active site residues of various enzymes, making it a promising pharmacophore for inhibitor design.
Further research is warranted to explore the specific biological activities of 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid and its derivatives. High-throughput screening against a panel of biological targets could unveil its therapeutic potential.
Conclusion
This technical guide has provided a detailed overview of 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid, a compound with limited direct documentation. By leveraging established synthetic methodologies and knowledge of related chemical structures, a practical pathway for its synthesis via a Claisen-Schmidt condensation has been proposed. Furthermore, predicted spectroscopic data and a discussion of potential biological activities have been presented to guide future research endeavors. The structural features of this molecule suggest it could be a valuable building block in the development of novel therapeutic agents, and this guide serves as a foundational resource for scientists and researchers in this field.
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